molecular formula C18H18N6O7 B10943901 3-(3-{2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid

3-(3-{2-[3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid

Cat. No.: B10943901
M. Wt: 430.4 g/mol
InChI Key: LCWDEYCYEMIWEF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(3-{2-[3-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]HYDRAZINO}-2,5-DIOXO-1-PYRROLIDINYL)BENZOIC ACID involves multiple steps, starting with the preparation of the pyrazole ring. Common synthetic routes include cyclocondensation of hydrazine with carbonyl compounds and multicomponent reactions . Industrial production methods often employ microwave irradiation or catalytic processes to enhance yield and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted pyrazoles and related heterocyclic compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The pyrazole moiety is known to exhibit tautomerism, which can influence its reactivity and biological activity . This structural flexibility allows the compound to engage in various interactions at the molecular level.

Properties

Molecular Formula

C18H18N6O7

Molecular Weight

430.4 g/mol

IUPAC Name

3-[3-[2-[3-(5-methyl-3-nitropyrazol-1-yl)propanoyl]hydrazinyl]-2,5-dioxopyrrolidin-1-yl]benzoic acid

InChI

InChI=1S/C18H18N6O7/c1-10-7-14(24(30)31)21-22(10)6-5-15(25)20-19-13-9-16(26)23(17(13)27)12-4-2-3-11(8-12)18(28)29/h2-4,7-8,13,19H,5-6,9H2,1H3,(H,20,25)(H,28,29)

InChI Key

LCWDEYCYEMIWEF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NNC2CC(=O)N(C2=O)C3=CC=CC(=C3)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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